

Physical properties of 2-Bromo-2',4'-dihydroxyacetophenone: melting point, solubility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Bromo-2',4'-dihydroxyacetophenone
Cat. No.:	B1210229

[Get Quote](#)

Physical Properties of 2-Bromo-2',4'-dihydroxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of **2-Bromo-2',4'-dihydroxyacetophenone** (CAS Number: 2491-39-6), a crucial intermediate in organic and medicinal chemistry. This document focuses on its melting point and solubility, presenting available data and standardized experimental protocols for their determination.

Core Physical Properties

2-Bromo-2',4'-dihydroxyacetophenone, also known as 2,4-Dihydroxyphenacyl bromide or 4-(Bromoacetyl)resorcinol, is a solid compound at room temperature.[\[1\]](#)[\[2\]](#) Its physical characteristics are pivotal for its application in synthesis, purification, and formulation development.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For **2-Bromo-2',4'-dihydroxyacetophenone**, the reported melting point is consistently in the range of 124°C to

132°C. This narrow range suggests a stable crystalline structure. Impurities in a sample would typically lead to a depression and broadening of this melting point range.

Property	Reported Value Range (°C)	Purity (%)	Source(s)
Melting Point	128 - 132	95	Sigma-Aldrich[1]
Melting Point	127.0 - 131.0	>97.0	Tokyo Chemical Industry UK Ltd.[3]
Melting Point	124 - 132	≥ 95-98	Benchchem[4]

Table 1: Reported Melting Point of **2-Bromo-2',4'-dihydroxyacetophenone**

Solubility

Specific quantitative solubility data for **2-Bromo-2',4'-dihydroxyacetophenone** in a comprehensive range of common laboratory solvents is not readily available in published literature. However, based on the solubility of structurally related compounds, a qualitative assessment can be inferred. The presence of two hydroxyl groups suggests the potential for hydrogen bonding, likely rendering the compound soluble in polar organic solvents. For instance, the related compound 4-bromoresorcinol is described as slightly soluble in water.[5] [6] Another related compound, 2,4'-dibromoacetophenone, is soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol, but insoluble in water.[3]

Given the lack of precise data, experimental determination is necessary for specific applications. The protocol outlined in the subsequent section provides a standardized method for this purpose.

Experimental Protocols

The following sections detail standardized laboratory procedures for the accurate determination of the melting point and solubility of **2-Bromo-2',4'-dihydroxyacetophenone**.

Melting Point Determination: Capillary Method

This method is a widely accepted technique for determining the melting point of a crystalline solid.

Materials:

- **2-Bromo-2',4'-dihydroxyacetophenone** (finely powdered and dry)
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the **2-Bromo-2',4'-dihydroxyacetophenone** sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a clean, dry mortar and pestle.
- Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the tube.
- Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be approximately 2-3 mm.
- Initial Rapid Determination (Optional): To save time, a rapid preliminary measurement can be performed by heating the sample at a fast rate (e.g., 10-20°C per minute) to get an approximate melting range.
- Accurate Measurement: Place the packed capillary tube into the heating block of the melting point apparatus. Heat the block rapidly to about 15-20°C below the anticipated melting point. Then, decrease the heating rate to 1-2°C per minute.
- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting

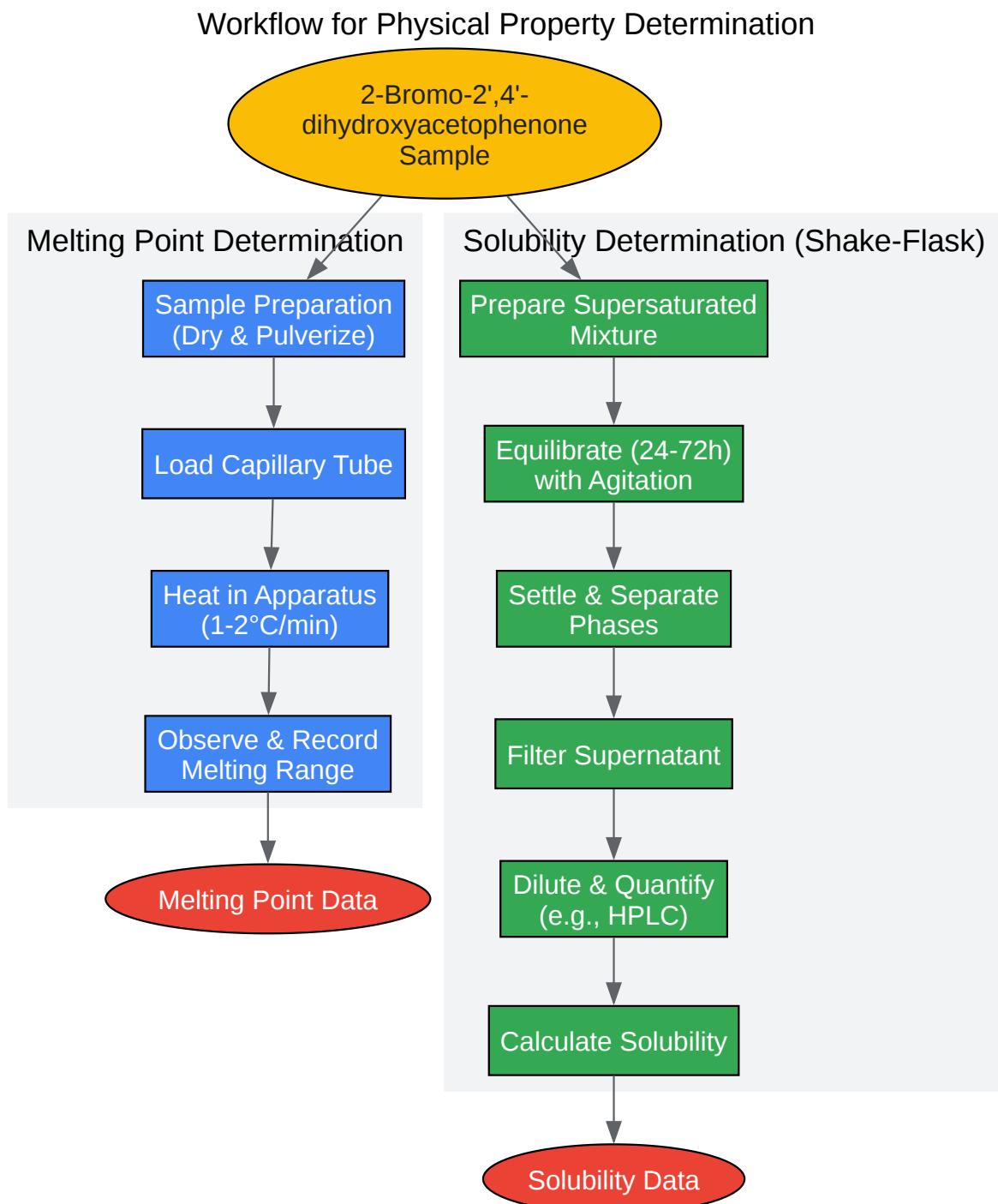
point of the sample. For high accuracy, the determination should be repeated at least twice, and the results should be consistent.

Solubility Determination: Isothermal Shake-Flask Method

This is the gold standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

- **2-Bromo-2',4'-dihydroxyacetophenone**
- A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide)
- Glass vials with screw caps
- Thermostatically controlled shaker or water bath
- Analytical balance
- Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
- Volumetric flasks and pipettes
- An appropriate analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)


Procedure:

- Preparation of Saturated Solutions: Add an excess amount of **2-Bromo-2',4'-dihydroxyacetophenone** to several vials. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
- Solvent Addition: Add a known volume of the chosen solvent to each vial.

- **Equilibration:** Securely cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute is no longer changing.
- **Phase Separation:** Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.
- **Sample Collection and Filtration:** Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
- **Dilution and Quantification:** Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine its concentration.
- **Calculation:** Calculate the solubility of **2-Bromo-2',4'-dihydroxyacetophenone** in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the physical properties of **2-Bromo-2',4'-dihydroxyacetophenone**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining melting point and solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-ブロモ-2',4'-ジヒドロキシアセトフェノン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,4-Dihydroxyphenacyl bromide [synhet.com]
- 3. 2,4'-Dibromoacetophenone | 99-73-0 [chemicalbook.com]
- 4. 2-Bromo-2',4'-dihydroxyacetophenone | 2491-39-6 | Benchchem [benchchem.com]
- 5. chembk.com [chembk.com]
- 6. 4-Bromoresorcinol CAS#: 6626-15-9 [m.chemicalbook.com]
- To cite this document: BenchChem. [Physical properties of 2-Bromo-2',4'-dihydroxyacetophenone: melting point, solubility]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1210229#physical-properties-of-2-bromo-2-4-dihydroxyacetophenone-melting-point-solubility>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com